molecular formula C13H15NO2S B14186929 N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide CAS No. 918135-82-7

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide

Katalognummer: B14186929
CAS-Nummer: 918135-82-7
Molekulargewicht: 249.33 g/mol
InChI-Schlüssel: DNGLWAQTKJPZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide is a complex organic compound with a unique structure that combines an ethynyl group, a cyclohexyl ring, and a thiophene carboxamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 1-ethynylcyclohexanol with thiophene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group and thiophene ring play crucial roles in binding to these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-ethynylcyclohexanol
  • 1-ethynylcyclohexyl acetate
  • Ethinamate

Uniqueness

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide is unique due to its combination of an ethynyl group, a cyclohexyl ring, and a thiophene carboxamide moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the thiophene ring can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

918135-82-7

Molekularformel

C13H15NO2S

Molekulargewicht

249.33 g/mol

IUPAC-Name

N-(1-ethynylcyclohexyl)-3-hydroxythiophene-2-carboxamide

InChI

InChI=1S/C13H15NO2S/c1-2-13(7-4-3-5-8-13)14-12(16)11-10(15)6-9-17-11/h1,6,9,15H,3-5,7-8H2,(H,14,16)

InChI-Schlüssel

DNGLWAQTKJPZIX-UHFFFAOYSA-N

Kanonische SMILES

C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.